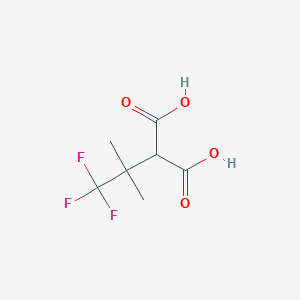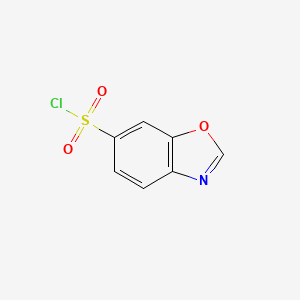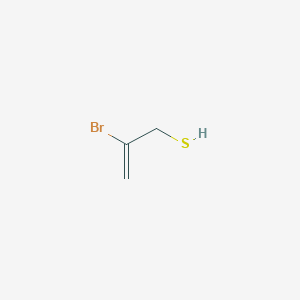
2-bromoprop-2-ene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoprop-2-ene-1-thiol (2-BPT) is an organic compound belonging to the class of thiols, which are sulfur-containing organic compounds. It is a colorless liquid that is miscible with organic solvents, such as ethanol and ether. 2-BPT is used in organic synthesis and as a reagent in various laboratory experiments. It is also used in the synthesis of other organic compounds, such as thiols and sulfides.
Wissenschaftliche Forschungsanwendungen
2-bromoprop-2-ene-1-thiol is used in scientific research as a reagent for the synthesis of other organic compounds. It is also used in the synthesis of thiols and sulfides. It is also used as a catalyst in organic reactions, such as the addition of bromine to an alkene. Additionally, this compound is used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.
Wirkmechanismus
2-bromoprop-2-ene-1-thiol is a nucleophilic reagent, meaning it reacts with electrophiles, such as bromine. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction proceeds by the nucleophilic addition of bromine to the double bond of the alkene, resulting in the formation of a bromonium ion intermediate. The bromonium ion is then attacked by the nucleophile, this compound, resulting in the formation of the product.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects in humans or other organisms. It is not known to be toxic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-bromoprop-2-ene-1-thiol in laboratory experiments is its low cost and availability. It is also easy to handle and store, and it is miscible with organic solvents. However, this compound is a flammable liquid and should be handled with care. Additionally, the reaction is sensitive to oxygen and should be carried out in an inert atmosphere, such as nitrogen or argon.
Zukünftige Richtungen
Future research on 2-bromoprop-2-ene-1-thiol could include the development of new methods for its synthesis, as well as the development of new applications for it. Additionally, research could be done on the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, research could be done on the advantages and limitations of using this compound in laboratory experiments. Finally, research could be done on the toxicity and carcinogenicity of this compound.
Synthesemethoden
2-bromoprop-2-ene-1-thiol is synthesized by the nucleophilic addition of bromine to an alkene. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The product is then purified by distillation.
Eigenschaften
IUPAC Name |
2-bromoprop-2-ene-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrS/c1-3(4)2-5/h5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBAFRWWUZPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
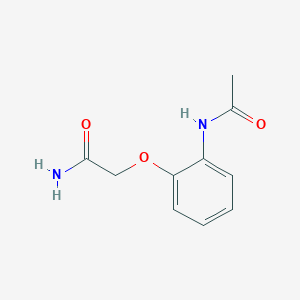

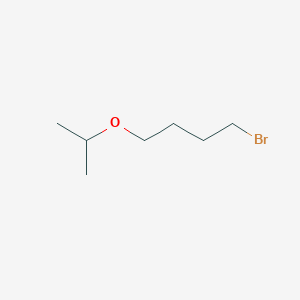
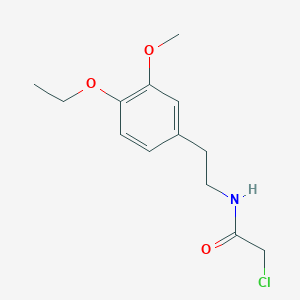
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
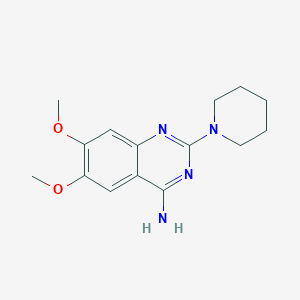
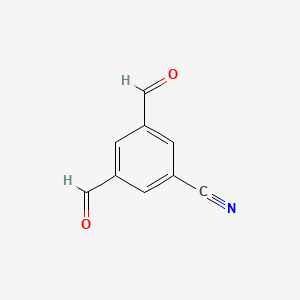
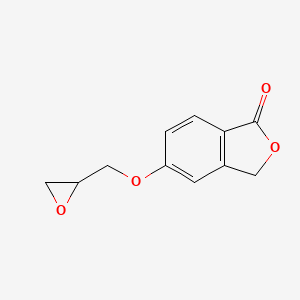
![1-(benzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6612812.png)
